N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
The compound "N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide" is a chemically synthesized molecule that appears to be related to benzamide-based heterocycles. These types of compounds are of interest due to their potential pharmacological activities. The provided papers do not directly discuss this compound but offer insights into similar benzamide derivatives and their biological activities.
Synthesis Analysis
The first paper discusses a novel route for synthesizing benzamide-based 5-aminopyrazoles and their derivatives, which show significant antiavian influenza virus activity . The synthesis involves a multi-step reaction starting with benzoyl isothiocyanate and proceeding through alkylation and reaction with hydrazine. Although the specific compound is not mentioned, the methods described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized using techniques such as mass spectroscopy, 1H NMR spectroscopy, IR spectroscopy, and X-ray analysis . These techniques help in confirming the structure of the synthesized compounds. The compound likely has a complex structure with multiple functional groups, including an ethoxyphenyl group, a thiazol moiety, and a benzo[d][1,3]dioxole ring, which would be key areas of interest in its structural analysis.
Chemical Reactions Analysis
The synthesis of benzamide derivatives typically involves reactions such as alkylation and the use of hydrazine . The specific chemical reactions for the compound would depend on its precise functional groups and the desired synthetic route. The reactivity of the thiazol ring and the carboxamide group would be particularly relevant in the context of further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can vary widely depending on their specific structures. The compound would likely exhibit properties influenced by its aromatic systems and heterocyclic components. These properties could include solubility in various solvents, melting points, and stability under different conditions. The diuretic activity of a related biphenyl benzothiazole-2-carboxamide derivative has been studied, indicating potential biological applications for these types of compounds .
Scientific Research Applications
Thiazole Derivatives as Potential Therapeutic Agents
Thiazole derivatives have been extensively studied for their potential therapeutic applications due to their interesting biological activities. A study focused on the synthesis, pharmacological evaluation, and molecular docking studies of novel benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents. This research highlighted the significance of thiazole analogs in drug discovery, particularly in the design and development of compounds with anticancer, anti-inflammatory, antioxidant, and antiviral activities (Raut et al., 2020).
Future Directions
properties
IUPAC Name |
N-[4-[2-(2-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-2-27-16-6-4-3-5-15(16)23-19(25)10-14-11-30-21(22-14)24-20(26)13-7-8-17-18(9-13)29-12-28-17/h3-9,11H,2,10,12H2,1H3,(H,23,25)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJAEEKLVAESSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide |
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